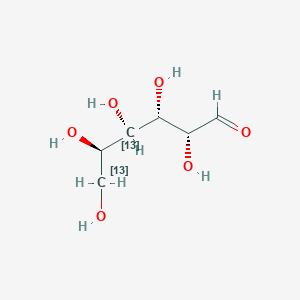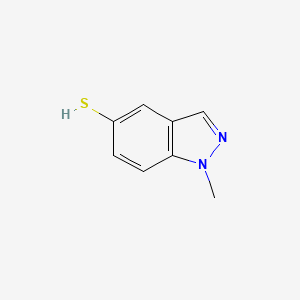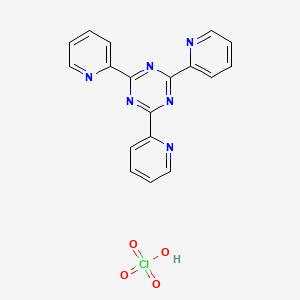
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is an organic compound with the molecular formula C18H13ClN6O4. It is a derivative of triazine and is known for its unique structural properties, which make it useful in various scientific applications. The compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate can be synthesized through the reaction of 2-pyridinecarboxaldehyde with cyanuric chloride in the presence of a base. The reaction typically occurs in a solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Aplicaciones Científicas De Investigación
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound is used in biochemical assays to detect metal ions in biological samples.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate exerts its effects involves its ability to coordinate with metal ions. The triazine and pyridine rings provide multiple binding sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Similar in structure but differs in the position of the pyridine rings.
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Another structural isomer with pyridine rings in different positions.
2,4,6-Tri(3-pyridyl)-1,3,5-triazine: Similar compound with pyridine rings in the 3-position.
Uniqueness
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is unique due to its specific arrangement of pyridine rings and the presence of the perchlorate group. This unique structure allows it to form highly stable complexes with metal ions, making it particularly useful in coordination chemistry and various scientific applications.
Propiedades
Número CAS |
63451-30-9 |
|---|---|
Fórmula molecular |
C18H13ClN6O4 |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
perchloric acid;2,4,6-tripyridin-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C18H12N6.ClHO4/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;2-1(3,4)5/h1-12H;(H,2,3,4,5) |
Clave InChI |
PTLZEUPBWKXHDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.OCl(=O)(=O)=O |
Números CAS relacionados |
3682-35-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


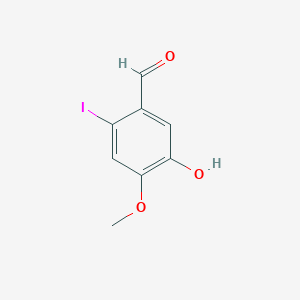
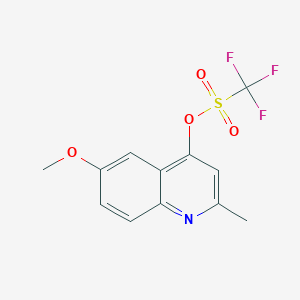

![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)



![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)

![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)

